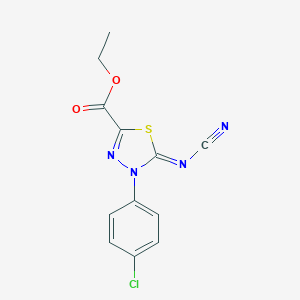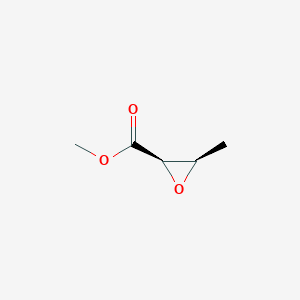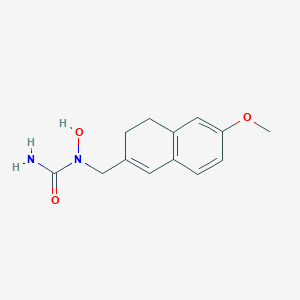
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea, also known as NDNU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor properties, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
Mecanismo De Acción
The exact mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is not fully understood. However, it has been proposed that N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea may promote the expression of tumor suppressor genes and induce cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the production of pro-inflammatory cytokines and chemokines. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been found to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial activities, making it a versatile compound for use in various research applications.
However, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea also has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its biological activity may be influenced by various factors such as pH and temperature. Additionally, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea. One area of interest is the development of new synthetic methods for N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea that are more efficient and cost-effective. Another area of research is the optimization of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea for use in cancer therapy, including the development of novel drug delivery systems.
In addition, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects. This includes the evaluation of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea in animal models and clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is a promising compound with a wide range of biological activities. It has been extensively studied for its potential use in cancer therapy, as well as its anti-inflammatory and antimicrobial properties. While there are some limitations for lab experiments, further research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea can be synthesized through a multistep process involving the reaction of 6-methoxy-3,4-dihydro-2-naphthaldehyde with urea and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Propiedades
Número CAS |
147495-99-6 |
|---|---|
Nombre del producto |
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea |
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1-hydroxy-1-[(6-methoxy-3,4-dihydronaphthalen-2-yl)methyl]urea |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-5-4-10-6-9(2-3-11(10)7-12)8-15(17)13(14)16/h4-7,17H,2-3,8H2,1H3,(H2,14,16) |
Clave InChI |
CTGJXUUSOOOTRZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
Otros números CAS |
147495-99-6 |
Sinónimos |
N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea VZ 564 VZ-564 VZ564 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
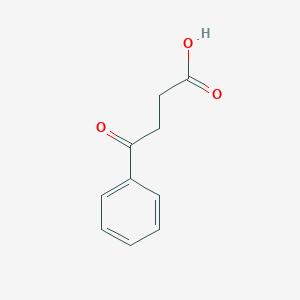
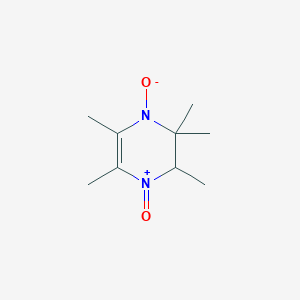
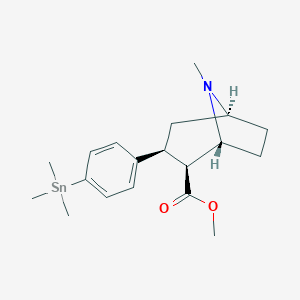
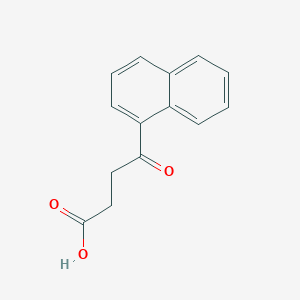
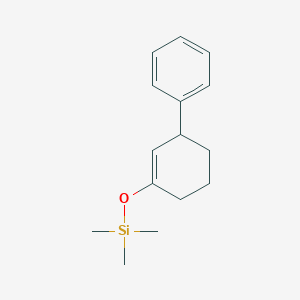
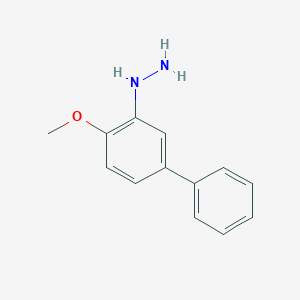
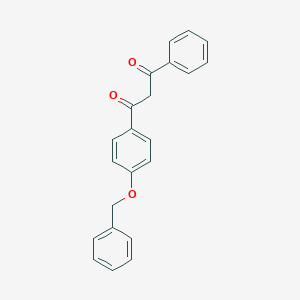
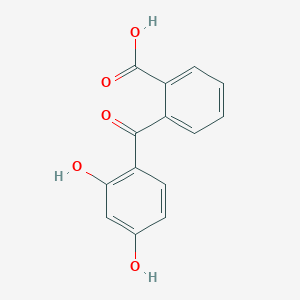
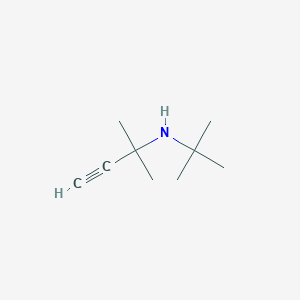
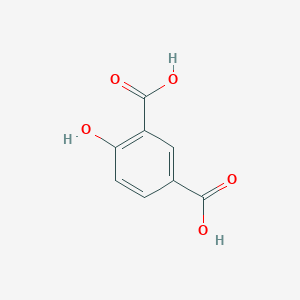
![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
